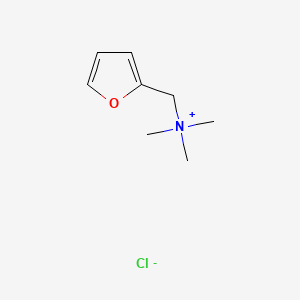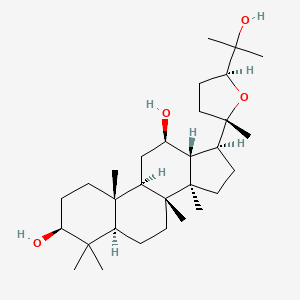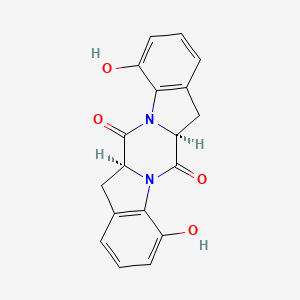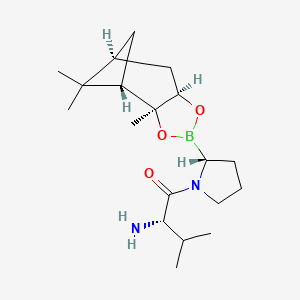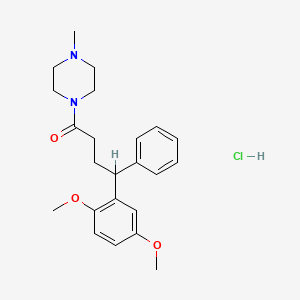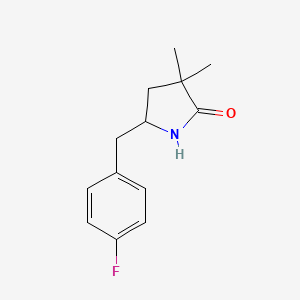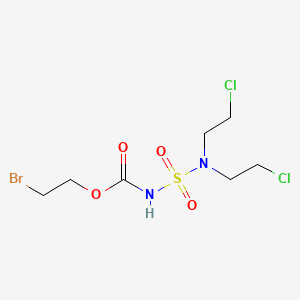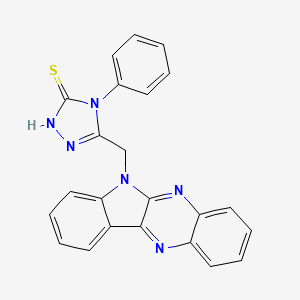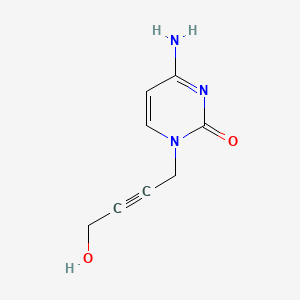
(4-Hydroxy-2-butyn)cytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-2-butyn)cytosine is a chemical compound that belongs to the class of pyrimidines, which are essential components of nucleic acids. This compound features a cytosine base modified with a hydroxy group and a butynyl group, making it distinct in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-butyn)cytosine typically involves the modification of cytosine through organic reactions. One common method is the nucleophilic substitution reaction, where cytosine is treated with appropriate reagents to introduce the hydroxy and butynyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: (4-Hydroxy-2-butyn)cytosine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
科学的研究の応用
(4-Hydroxy-2-butyn)cytosine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of nucleic acid chemistry.
Biology: The compound can be utilized in genetic studies to understand the role of modified nucleotides in DNA and RNA.
Industry: this compound can be used in the production of diagnostic reagents and research tools.
作用機序
The mechanism by which (4-Hydroxy-2-butyn)cytosine exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and butynyl groups can influence the binding affinity and specificity of the compound to nucleic acids, potentially altering gene expression and cellular processes.
類似化合物との比較
(4-Hydroxy-2-butyn)cytosine is unique compared to other similar compounds due to its specific structural modifications. Some similar compounds include cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine. These compounds differ in their functional groups and biological roles, highlighting the distinctiveness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
114987-17-6 |
|---|---|
分子式 |
C8H9N3O2 |
分子量 |
179.18 g/mol |
IUPAC名 |
4-amino-1-(4-hydroxybut-2-ynyl)pyrimidin-2-one |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h3,5,12H,4,6H2,(H2,9,10,13) |
InChIキー |
IWKHNPUWJPHSEH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)N=C1N)CC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


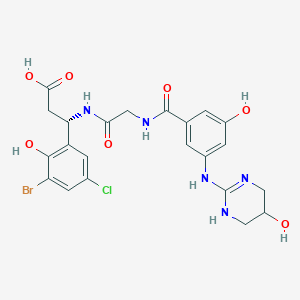
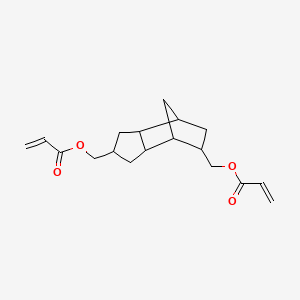
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
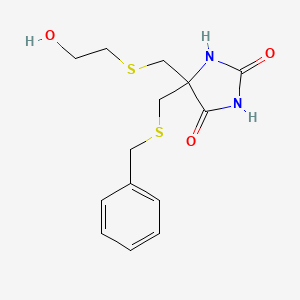
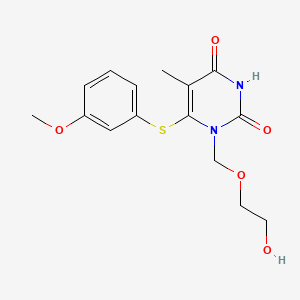
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
